molecular formula C13H16N2O B11886784 4-Quinazolone, 3-butyl-2-methyl CAS No. 394-90-1

4-Quinazolone, 3-butyl-2-methyl

Cat. No.: B11886784
CAS No.: 394-90-1
M. Wt: 216.28 g/mol
InChI Key: WBYGSYVGRKQFJY-UHFFFAOYSA-N
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Description

3-butyl-2-methylquinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-butyl-2-methylquinazolin-4(3H)-one consists of a quinazolinone core with a butyl group at the third position and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-methylquinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate anthranilic acid derivatives with suitable aldehydes or ketones. The reaction typically requires acidic or basic conditions and can be catalyzed by various reagents.

    Cyclization Method:

Industrial Production Methods

Industrial production of 3-butyl-2-methylquinazolin-4(3H)-one may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient and cost-effective methods, often utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butyl-2-methylquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

3-butyl-2-methylquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:

    2-methylquinazolin-4(3H)-one: Lacks the butyl group, which may affect its biological activity and chemical reactivity.

    3-butylquinazolin-4(3H)-one: Lacks the methyl group, leading to differences in its properties and applications.

    4(3H)-quinazolinone: The parent compound without any substituents, serving as a reference for understanding the effects of substituents on the quinazolinone core.

Properties

CAS No.

394-90-1

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-butyl-2-methylquinazolin-4-one

InChI

InChI=1S/C13H16N2O/c1-3-4-9-15-10(2)14-12-8-6-5-7-11(12)13(15)16/h5-8H,3-4,9H2,1-2H3

InChI Key

WBYGSYVGRKQFJY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=CC=CC=C2C1=O)C

Origin of Product

United States

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